Ethyl 3-amino-1,2,4-triazine-6-carboxylate
Description
Significance of 1,2,4-Triazines in Contemporary Heterocyclic Chemistry
The 1,2,4-triazine (B1199460) nucleus is a cornerstone in modern heterocyclic chemistry, primarily due to its widespread applications in medicinal chemistry and materials science. ijpsr.info Derivatives of 1,2,4-triazine have been shown to exhibit a broad spectrum of biological activities. ijpsr.info This has led to the development of numerous synthetic derivatives with potential therapeutic applications. researchgate.net
The diverse biological activities attributed to the 1,2,4-triazine scaffold are summarized in the table below.
| Biological Activity |
| Anticancer |
| Antiviral |
| Anti-HIV |
| Antimicrobial |
| Antifungal |
| Anti-inflammatory |
| Analgesic |
| Antihypertensive |
| Antimalarial |
| Anticonvulsant |
| Tuberculostatic |
| Anti-protozoal |
This table showcases the wide range of biological effects associated with compounds containing the 1,2,4-triazine core, as reported in various studies. ijpsr.info
Beyond the realm of medicine, 1,2,4-triazines have also found utility in materials science. Their electron-deficient nature makes them suitable as electron acceptor units in the design of organic materials for optoelectronic applications. researchgate.net The synthesis of the 1,2,4-triazine ring can be accomplished through various established chemical reactions, a common method being the condensation of 1,2-dicarbonyl compounds with amidrazones.
Overview of Ethyl 3-amino-1,2,4-triazine-6-carboxylate as a Pivotal Chemical Scaffold
Within the broad class of 1,2,4-triazines, this compound stands out as a particularly valuable building block for organic synthesis. This compound incorporates the 1,2,4-triazine core functionalized with both an amino group and an ethyl carboxylate group, offering multiple points for chemical modification.
| Property | Value |
| Molecular Formula | C6H8N4O2 |
| InChIKey | Not Available |
| IUPAC Name | This compound |
Basic properties of this compound.
The strategic placement of the amino and ester functionalities allows for a variety of chemical transformations, making it a versatile scaffold for the synthesis of more complex molecules. For instance, the amino group can undergo reactions such as diazotization, which allows for the introduction of other functional groups or the formation of fused ring systems. researchgate.net An analogous reaction has been demonstrated with ethyl 3-amino-1H-pyrazole-4-carboxylate, which undergoes diazotization and coupling to form pyrazolo[5,1-c] acs.orgnih.govnih.govtri-azine derivatives. researchgate.net
The utility of this scaffold is evident in its application in drug discovery. For example, 3-amino-1,2,4-triazine derivatives have been investigated as selective inhibitors of Pyruvate (B1213749) Dehydrogenase Kinase 1 (PDK1), a target in cancer therapy, particularly for aggressive pancreatic ductal adenocarcinoma. nih.gov Furthermore, the core structure of 1,2,4-triazine-6-carboxylate has been utilized in the design of thyroid hormone receptor-β (THR-β) agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis (MASH). acs.org In these examples, the core scaffold of this compound provides a foundational structure that can be systematically modified to optimize biological activity and selectivity. The ability to readily generate libraries of diverse compounds from this starting material underscores its importance as a pivotal chemical scaffold in modern medicinal chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C6H8N4O2 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
ethyl 3-amino-1,2,4-triazine-6-carboxylate |
InChI |
InChI=1S/C6H8N4O2/c1-2-12-5(11)4-3-8-6(7)10-9-4/h3H,2H2,1H3,(H2,7,8,10) |
InChI Key |
GXIDBSPMDGHXRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=N1)N |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 3 Amino 1,2,4 Triazine 6 Carboxylate and Its Core Analogs
Established Synthetic Pathways to the 1,2,4-Triazine (B1199460) Nucleus
The construction of the 1,2,4-triazine ring is a well-documented area of heterocyclic chemistry, with several classical methods providing reliable access to this core structure. These methods typically involve the cyclocondensation of acyclic precursors.
Condensation Reactions with Carbonyl Derivatives and Amidrazones
One of the most fundamental and widely employed strategies for assembling the 1,2,4-triazine ring is the condensation of α-dicarbonyl compounds with amidrazones. Amidrazones, which are derivatives of amidines possessing a hydrazone functional group, serve as a key N-C-N building block.
The general mechanism involves the initial condensation between the more electrophilic carbonyl group of the 1,2-dicarbonyl compound and the more nucleophilic hydrazine (B178648) nitrogen of the amidrazone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,2,4-triazine ring. The reaction of aminoguanidine (B1677879) (an amidrazone) with a 1,2-dicarbonyl compound like glyoxal (B1671930) or benzil (B1666583) is a classic example leading to the formation of 3-amino-1,2,4-triazines.
To achieve the substitution pattern of the target molecule, Ethyl 3-amino-1,2,4-triazine-6-carboxylate, this reaction would necessitate a 1,2-dicarbonyl precursor bearing an ethyl ester group. A suitable starting material would be an ethyl α-ketoester derivative. For instance, the reaction between aminoguanidine and an appropriate ethyl 2,3-dioxoalkanoate would be a direct approach to forming the 3-amino-1,2,4-triazine-6-carboxylate scaffold.
A notable variation includes the synthesis of 5-amino-6-oxo-1,6-dihydro ijpsr.infonih.govnih.govtriazine-3-carboxylic acid ethyl esters, which are structural isomers of the target compound. researchgate.net This is achieved through the treatment of ijpsr.inforsc.orgresearchgate.nettriazine-2,4,6-tricarboxylic acid triethyl ester with arylhydrazines, which results in a ring transformation to the 1,2,4-triazine system. researchgate.net
Table 1: Examples of 1,2,4-Triazine Synthesis via Condensation
| Starting Material 1 | Starting Material 2 | Product | Yield | Reference |
| N-benzoyl glycine | Thiosemicarbazide | 2-(amino)thioxo-3-phenyl-1,2,5,6-tetrahydro-1,2,4-triazine-6-one | Not specified | researchgate.net |
| ijpsr.inforsc.orgresearchgate.netTriazine-2,4,6-tricarboxylic acid triethyl ester | Arylhydrazines | 5-Amino-6-oxo-1,6-dihydro ijpsr.infonih.govnih.govtriazine-3-carboxylic acid ethyl esters | Moderate to Good | researchgate.net |
Cyclization Strategies Involving Hydrazones and Amidinoacetate Derivatives
The cyclization of pre-formed hydrazones is another versatile route to the 1,2,4-triazine nucleus. These methods often provide good control over the substitution pattern of the final product. A redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts can produce 3,6-disubstituted-1,2,4-triazines under mild conditions. organic-chemistry.org
While direct examples involving amidinoacetate derivatives are less common in the specific context of 1,2,4-triazines, the principle can be applied. An amidinoacetate derivative possesses both an amidine and an ester functional group. A plausible, though not explicitly documented, synthetic route could involve the reaction of an amidinoacetate with a hydrazine derivative. The initial reaction would likely be the formation of a hydrazide from the ester, followed by intramolecular cyclization of the terminal hydrazine nitrogen onto the amidine carbon, leading to the formation of the triazine ring.
More established is the cyclization of hydrazones derived from α-haloketones with amidines or their precursors. For example, the reaction of α-bromoketones with acylhydrazides can lead to 1,2,4-triazine derivatives.
Conversion from 3-amino-1,2,4-triazine Precursors
Another important synthetic approach involves the modification of a pre-existing 3-amino-1,2,4-triazine core. This is particularly useful for introducing substituents at the C5 and C6 positions that are not easily incorporated in the initial cyclization step.
A common strategy begins with a readily available 3-amino-5-aryl-1,2,4-triazine. This precursor can undergo halogenation, typically bromination at the C6 position using N-bromosuccinimide (NBS). The resulting 6-bromo-3-amino-1,2,4-triazine is a versatile intermediate. This bromo-derivative can then participate in various cross-coupling reactions, such as the Suzuki coupling with boronic acids, to introduce a wide range of aryl or alkyl groups at the C6 position.
To obtain the target molecule, this compound, one could envision a pathway starting from 3-amino-6-bromo-1,2,4-triazine. This intermediate could potentially undergo a palladium-catalyzed carbonylation reaction in the presence of ethanol (B145695) to introduce the ethyl carboxylate group at the C6 position. Alternatively, conversion of the bromo group to a nitrile, followed by hydrolysis and esterification, would also lead to the desired product. Studies have also shown that a carboxylic acid group at the C6 position can be converted into other functionalities, such as an amino group or a hydroxymethyl group, highlighting the synthetic flexibility of this position.
Advanced and Green Synthetic Approaches for 1,2,4-Triazine Ring Formation
In recent years, there has been a significant push towards developing more efficient, environmentally friendly, and rapid synthetic methods. These advanced techniques have been successfully applied to the synthesis of 1,2,4-triazines.
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. ijpsr.info The application of microwave irradiation to the synthesis of 1,2,4-triazines has led to significant improvements, including drastically reduced reaction times (from hours to minutes or seconds), higher yields, and often cleaner reactions compared to conventional heating methods. researchgate.net
Many of the classical condensation reactions can be adapted for microwave synthesis. For example, the reaction of hydrazides with phenacyl bromides has been successfully performed under microwave irradiation, sometimes in a solvent-free "dry media" condition using solid supports like alumina (B75360) or silica (B1680970) gel as an energy transfer medium. researchgate.net This approach not only accelerates the reaction but also aligns with the principles of green chemistry by minimizing or eliminating the use of volatile organic solvents. One-pot, multi-step syntheses have also been developed using microwave assistance, allowing for the construction of highly substituted 1,2,4-triazines from simple starting materials in a single, efficient operation.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
| Thiosemicarbazide + Ethyl 2-(2-thienyl)-2-oxoacetate | 2 hours | 2 minutes | 62% to 98% | nih.gov |
| Hydrazides + Phenacyl Bromides | Hours | Seconds | Significant | researchgate.net |
Intramolecular Cyclization and Ring-Closure Reactions
Intramolecular cyclization reactions are highly efficient processes for forming cyclic structures, including the 1,2,4-triazine ring. These reactions often proceed with high regioselectivity. A common strategy involves designing a linear precursor that contains all the necessary atoms for the triazine ring and inducing cyclization, often through heat or catalysis.
For example, a tandem condensation and electro-cyclization reaction can be used to access the 1,2,4-triazine cycle. An unexpected rhodium-catalyzed O-H insertion/rearrangement of N-acylhydrazones with N-sulfonyl-1,2,3-triazoles has been shown to provide common intermediates that can undergo subsequent intramolecular cyclization under mild conditions to yield 3,6-disubstituted- and 3,5,6-trisubstituted-1,2,4-triazines. organic-chemistry.org
Another example is the thermal cyclization of appropriately substituted hydrazono-indolines, which can yield fused triazino-indole systems nearly quantitatively. While this example leads to a fused system, the underlying principle of intramolecular ring closure of a hydrazone derivative is broadly applicable to the synthesis of uncondensed 1,2,4-triazines as well.
Multi-component Reactions in Triazine Synthesis
Multi-component reactions (MCRs) have become a cornerstone in modern synthetic organic chemistry due to their efficiency, atom economy, and ability to generate complex molecules in a single step. nih.govckthakurcollege.net This approach is particularly valuable for constructing heterocyclic scaffolds like the 1,2,4-triazine ring. The strategy involves combining three or more starting materials in a one-pot reaction, where the product contains significant portions of all initial reactants. nih.gov
A prominent example involves the use of 3-amino-1,2,4-triazole as a key building block in three-component syntheses. rsc.org In these reactions, an amino-triazine derivative, an aldehyde, and a 1,3-dicarbonyl compound are condensed to regioselectively form fused heterocyclic systems. rsc.org For instance, the reaction between 3-amino-1H-1,2,4-triazole, acetaldehyde, and various β-keto esters can be conducted in water under microwave irradiation to yield 4,7-dihydro rsc.orgbenthamdirect.comeurekaselect.comtriazolo[1,5-a]pyrimidines. rsc.org This methodology highlights the versatility of the amino-triazine core as a reaction partner in MCRs for creating diverse and complex molecular architectures. rsc.org
| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |
| Triazolo-pyrimidine Synthesis | 1. 3-Amino-1,2,4-triazole2. Aldehyde (e.g., acetaldehyde)3. β-Keto ester (e.g., acetylacetone) | Water, Microwave Irradiation | 4,7-dihydro rsc.orgbenthamdirect.comeurekaselect.comtriazolo[1,5-a]pyrimidine | rsc.org |
| Triazolo-pyrimidine Synthesis | 1. 3-Amino-1,2,4-triazole2. Aryl aldehyde3. Acetoacetanilide | Maltose, 80 °C, Solvent-free | rsc.orgbenthamdirect.comeurekaselect.comtriazolo[1,5-a]pyrimidine-6-carboxamide | rsc.org |
Derivatization Strategies for this compound and Related Structures
Once the core 1,2,4-triazine ring is synthesized, its functional groups offer numerous handles for further modification. These derivatization strategies are crucial for tuning the molecule's properties and for building more complex structures, such as libraries of compounds for biological screening. benthamdirect.comnih.gov
The introduction of alkyl and aryl groups at specific positions on the 1,2,4-triazine ring is a common strategy for structural elaboration. The triazine core possesses multiple nitrogen atoms and potentially reactive carbons that can be targeted for these modifications.
N-arylation of heterocyclic amines, including triazoles and other azoles, can be achieved through copper-catalyzed coupling reactions with aryl halides or arylboronic acids. organic-chemistry.org Palladium-catalyzed reactions are also employed; for example, 3-amino-1,2,4-triazine can undergo coupling with various boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ to form C-arylated products. researchgate.net
Alkylation can occur at the ring nitrogen atoms. Studies on related 1,2,4-triazinone systems have shown that selective alkylation can be performed on the N2 and N4 positions, demonstrating that specific sites on the heterocyclic core can be targeted for functionalization. researchgate.net
| Reaction | Substrate | Reagent | Catalyst/Conditions | Product | Reference |
| C-Arylation | 3-Amino-1,2,4-triazine | Boronic acids | Pd(PPh₃)₄, Na₂CO₃, Reflux | 5-Aryl-3-amino-1,2,4-triazines | researchgate.net |
| N-Arylation | N-Heterocycles (general) | Aryl halides | Copper powder, Cs₂CO₃ or KOtBu | N-Aryl heterocycles | organic-chemistry.org |
| N-Alkylation | 6-Aryl-3-thioxo-1,2,4-triazin-5-one | Alkyl halides | Base | N2- and N4-alkylated triazinones | researchgate.net |
The ester and amino functionalities of this compound are prime candidates for a variety of chemical transformations. These interconversions are essential for creating analogs with different physicochemical properties.
A fundamental transformation is the hydrolysis of the ethyl ester group to the corresponding carboxylic acid. This reaction is typically performed under basic conditions, for example, using sodium hydroxide (B78521) in a methanol (B129727) solution. nih.govresearchgate.net The resulting carboxylic acid is a versatile intermediate. It can undergo amidation reactions with a range of substituted amines, facilitated by coupling agents like HOBt and EDCl, to generate extensive libraries of amide derivatives. nih.gov
The carboxylate group can also be transformed into other functionalities. For instance, the methyl ester of a related triazine derivative was reduced to a primary alcohol (hydroxymethyl group) using sodium borohydride (B1222165) in a mixture of tetrahydrofuran (B95107) and water. acs.org In another key transformation, a carboxylic acid on a triazine scaffold was converted to a primary amino group via a Curtius rearrangement, which involves the use of diphenylphosphoryl azide (B81097) (DPPA) and tert-butanol (B103910) followed by deprotection. acs.org In cases where standard hydrolysis conditions are not effective due to sensitive protecting groups elsewhere in the molecule, specialized reagents like trimethyltin (B158744) hydroxide (Me₃SnOH) have been used successfully to selectively hydrolyze methyl esters on complex triazine amino acids. nih.gov
| Transformation | Starting Group | Reagents | Resulting Group | Reference |
| Hydrolysis | Ethyl Ester | NaOH or KOH in Methanol | Carboxylic Acid | nih.govresearchgate.net |
| Amidation | Carboxylic Acid | Substituted Amine, HOBt, EDCl | Amide | nih.gov |
| Reduction | Methyl Ester | Sodium Borohydride (NaBH₄) | Hydroxymethyl | acs.org |
| Curtius Rearrangement | Carboxylic Acid | DPPA, t-BuOH; then acid | Amino | acs.org |
| Selective Hydrolysis | Methyl Ester | Trimethyltin Hydroxide (Me₃SnOH) | Carboxylic Acid | nih.gov |
The 3-amino-1,2,4-triazine core serves as a powerful scaffold for the construction of fused bicyclic and polycyclic heterocyclic systems. These fused structures are of significant interest in medicinal chemistry as bioisosteres of other important ring systems.
Pyrazolotriazines: Pyrazolo[5,1-c] rsc.orgbenthamdirect.comeurekaselect.comtriazines can be synthesized from 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one derivatives by reaction with reagents like malononitrile. benthamdirect.comresearchgate.net Another route involves the condensation of 5-aminopyrazole-1-carbothioamides with triethyl orthoformate to yield pyrazolo[1,5-a]-s-triazinethiones, which can be further derivatized. researchgate.netnih.gov
Imidazotriazines: Imidazo[1,2-b] rsc.orgbenthamdirect.comeurekaselect.comtriazine derivatives can be prepared by reacting 3-amino-1,2,4-triazine with α-haloketones, such as 2-bromo-1-(naphtho[2,1-b]furan-2-yl)ethan-1-one. researchgate.net Fused imidazo[4,5-e]thiazolo[3,2-b]triazines are synthesized through the condensation of imidazo[4,5-e]-1,2,4-triazine-3-thiones with acetylenedicarboxylic acid esters. These products can then undergo base-catalyzed rearrangement to form their regioisomers, imidazo[4,5-e]thiazolo[2,3-c]triazines. researchgate.net
Pyrimidotriazines: The synthesis of pyrimido[5,4-e]-as-triazine systems has been well-documented. For example, ethyl 7-chloropyrimido[5,4-e]-as-triazine-5-carboxylate, a highly reactive intermediate, can be synthesized and subsequently reacted with various amines to generate a range of substituted derivatives. nih.gov The parent antibiotics fervenulin (B1672609) and 2-methylfervenulone belong to this class of compounds. vanderbilt.edu
Triazinoquinazolines: These fused tricyclic systems can be prepared through several routes. One method involves the reductive cyclization of nitroarylhydrazides. nih.gov Another approach is the reaction of ortho-quinones with benzamidrazone. nih.gov The synthesis and chemical structure of various as-triazinoquinazolines have been a subject of dedicated study. nih.gov
| Fused System | Key Starting Materials/Precursors | Synthetic Strategy | Reference |
| Pyrrolotriazine | Pyrrole (B145914) | Sequential cyanation, amination, triazine formation | eurekaselect.comnih.gov |
| Pyrazolotriazine | 4-Amino-3-mercapto-1,2,4-triazinone | Reaction with malononitrile | benthamdirect.comresearchgate.net |
| Imidazotriazine | 3-Amino-1,2,4-triazine | Reaction with α-haloketones | researchgate.net |
| Pyrimidotriazine | 4-Amino-5-cyanopyrimidine | Diazotization followed by cyclization | nih.gov |
| Triazinoquinazoline | Ortho-nitro hydroxyarenes or Ortho-quinones | Reductive cyclization or condensation with benzamidrazone | nih.gov |
Chemical Reactivity and Reaction Mechanisms of the 1,2,4 Triazine Core
Nucleophilic Substitution Reactions on the Triazine Ring System
The 1,2,4-triazine (B1199460) nucleus is highly prone to nucleophilic substitution reactions, a characteristic feature of electron-deficient heteroaromatic systems. The ring carbons, particularly C3, C5, and C6, bear a partial positive charge and are the primary sites for nucleophilic attack. The relative reactivity of these positions is dependent on the substituents present on the ring. For a compound like Ethyl 3-amino-1,2,4-triazine-6-carboxylate, the amino group at C3 is a poor leaving group. However, if a good leaving group, such as a halogen, were present at the C3, C5, or C6 positions, it could be readily displaced by a variety of nucleophiles.
Simple 3-substituted triazines are known to be susceptible to nucleophilic attack, primarily at the C5 position, followed by the C6 position. The reaction of 3,5,6-trichloro-1,2,4-triazine with nucleophiles demonstrates the stepwise substitution of the chlorine atoms, showcasing the susceptibility of the ring to such attacks. The presence of the amino group at C3 in the target molecule would likely direct nucleophilic attack to the C5 position, should a suitable leaving group be present there.
Tautomeric Equilibria and Structural Isomerism
For this compound, the presence of the 3-amino group gives rise to the possibility of amino-imino tautomerism. Tautomerism involves the migration of a proton, leading to structural isomers that can exist in equilibrium. The 3-amino-1,2,4-triazine can exist in equilibrium with its 3-imino-3,4-dihydro-1,2,4-triazine tautomer.
The equilibrium position is influenced by several factors, including the solvent, temperature, and the electronic nature of other substituents on the triazine ring. Computational studies on related heterocyclic systems, such as 1,3,5-triazine (B166579) derivatives, have been used to determine the relative stability of different tautomers. researchgate.netorganic-chemistry.org In the case of this compound, the aromaticity of the triazine ring would likely favor the amino form, but the imino tautomer can play a crucial role in its chemical reactivity, providing an alternative reaction pathway.
Electrophilic Reactions and Regioselectivity
Electrophilic attack on the 1,2,4-triazine ring is generally disfavored due to the ring's electron-deficient character. The nitrogen atoms, with their lone pairs of electrons, are the most nucleophilic centers in the molecule and are the most probable sites for electrophilic attack, such as protonation or alkylation. This would lead to the formation of triazinium salts.
Direct electrophilic substitution on the carbon atoms of the triazine ring is rare and requires harsh conditions or highly activated substrates. The presence of the electron-donating amino group at the C3 position could potentially activate the ring towards electrophilic attack, but this effect is largely outweighed by the deactivating effect of the three ring nitrogens. If an electrophilic reaction were to occur on a carbon atom, the amino group would likely direct the electrophile to the C5 position. However, nucleophilic reactions remain the dominant pathway for the functionalization of the 1,2,4-triazine core.
Metal-Catalyzed Coupling Reactions (e.g., Stille, Heck, Chan-Lam for triazine derivatives)
Modern synthetic chemistry offers powerful tools for the functionalization of heteroaromatic rings through metal-catalyzed cross-coupling reactions. These reactions are invaluable for creating carbon-carbon and carbon-heteroatom bonds.
Stille Coupling: This reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide or triflate. organic-chemistry.orgmdpi.com For a triazine derivative to participate in a Stille coupling, it would typically need to be functionalized with a leaving group, such as a halogen (e.g., chloro- or bromo-1,2,4-triazine). The reaction mechanism involves oxidative addition of the palladium(0) catalyst to the triazine-halide bond, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. researchgate.net
Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org Similar to the Stille reaction, a halogenated 1,2,4-triazine would be required as a substrate. The mechanism proceeds through oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to form the substituted alkene product. nih.gov
Chan-Lam Coupling: This copper-catalyzed reaction forms a bond between an aryl boronic acid and an N-H or O-H containing compound. nih.gov The 3-amino group of this compound provides a suitable N-H bond for this transformation. This allows for the direct arylation of the amino group, forming a 3-(arylamino)-1,2,4-triazine derivative. The reaction proceeds through a copper(III) intermediate which undergoes reductive elimination to form the C-N bond. nih.gov
Research has demonstrated the feasibility of palladium-catalyzed coupling reactions on the 3-amino-1,2,4-triazine core. For instance, after bromination of the C5 position, Sonogashira coupling with terminal alkynes and Suzuki coupling with boronic acids can be successfully performed. organic-chemistry.org
| Reaction Type | Triazine Substrate | Coupling Partner | Catalyst/Reagents | Conditions |
|---|---|---|---|---|
| Sonogashira | 3-amino-5-bromo-1,2,4-triazine | Terminal Alkynes | Pd(PPh₃)₄, CuI, Et₃N | THF, 65°C, 18 h |
| Suzuki | 3-amino-5-bromo-1,2,4-triazine | Boronic Acids | Pd(PPh₃)₄, Na₂CO₃ | EtOH, H₂O, 1,4-dioxane, reflux, 16 h |
Triazine-Mediated Chemical Transformations (e.g., triazine phosphonium chloride in reductions)
Triazine derivatives can be converted into reagents that mediate specific chemical transformations. A key example is the formation of triazinylphosphonium salts. These compounds are typically synthesized from a halogenated triazine, such as 2-chloro-4,6-disubstituted-1,3,5-triazine, and a phosphine like tributylphosphine or triphenylphosphine. researchgate.net The reaction proceeds via nucleophilic substitution of the chloride by the phosphine.
Although the initial research has focused on 1,3,5-triazines, this chemistry is applicable to the 1,2,4-triazine core. A chloro-substituted 1,2,4-triazine can react with a trialkyl phosphite via the Michaelis-Arbuzov reaction to form a triazinylphosphonate. wikipedia.org The formation of these phosphorus-containing triazine derivatives creates hybrid molecules with unique reactivity. For example, P-triazinylphosphonium salts have been investigated for their potential as antimicrobial agents, demonstrating that the combination of the triazine ring and a phosphonium salt moiety can lead to novel biological activities. nih.gov
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques for Novel Derivatives (e.g., NMR, IR, Mass Spectrometry)
The synthesis of novel derivatives based on the 3-amino-1,2,4-triazine scaffold is a significant area of research. nih.gov Spectroscopic techniques are indispensable for confirming the structures of these newly synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for elucidating the molecular framework. For instance, in a series of novel 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives, ¹H-NMR and ¹³C-NMR spectra were used for full characterization. nih.gov In one specific derivative, ethyl 2-((6-(4-chlorobenzyl)-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio)-3-oxobutanoate, the proton NMR spectrum in DMSO-d₆ showed characteristic signals for the aromatic protons, the methylene (B1212753) and methyl groups of the ethyl ester, and other key protons in the structure. nih.gov However, the characterization of triazine derivatives by NMR can sometimes be challenging due to low solubility in common deuterated solvents and the complexity of the spectra, which may show broad multiplets due to the presence of different conformers in equilibrium. tdx.cat
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying functional groups within the molecule. The NIST WebBook provides reference IR spectrum data for the parent compound, 3-amino-1,2,4-triazine. nist.gov In a study of methyl-3-amino-2-pyrazine carboxylate, a related heterocyclic compound, the NH₂ group showed characteristic asymmetric and symmetric stretching vibrations in the IR spectrum at 3448 cm⁻¹ and in the Raman spectrum at 3017 cm⁻¹, respectively. nanoient.org For a synthesized thiazolo[3,2-b]-1,2,4-triazine derivative, the IR spectrum (KBr) displayed prominent bands corresponding to N-H (3392 cm⁻¹), C-H (2982, 2933 cm⁻¹), C=O (1721, 1654 cm⁻¹), and C=N (1580 cm⁻¹) stretching vibrations, confirming the presence of the key functional moieties. nih.gov
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds, further confirming their identity. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements. For example, the HRMS data for ethyl 2-((6-(4-chlorobenzyl)-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio)-3-oxobutanoate showed a calculated mass of 382.06283 for [M+H]⁺, which was in close agreement with the found mass of 382.06247. nih.gov Studies on various fused 1,2,4-triazine (B1199460) heterocyclic compounds have shown that they typically exhibit intense molecular ion peaks, which is consistent with their proposed molecular formulas. derpharmachemica.com
A summary of characteristic spectroscopic data for a representative 1,2,4-triazine derivative is presented in the table below.
| Spectroscopic Data for a Thiazolo[3,2-b]-1,2,4-triazine Derivative | |
| Technique | Observed Peaks/Signals |
| IR (KBr, cm⁻¹) | 3392 (N-H), 3100, 2982, 2933 (C-H), 1721, 1654 (C=O), 1580, 1501 (C=N/C=C) |
| ¹H-NMR (400 MHz, DMSO-d₆) δ (ppm) | 7.85 (s, 1H), 7.42–7.17 (m, 4H), 5.15 (s, 1H), 4.22 (tdd, 2H), 3.85 (m, 2H), 1.89 (s, 3H), 1.26 (d, 3H) |
| HRMS (m/z) | [M+H]⁺ Calculated: 382.06283, Found: 382.06247 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for ethyl 3-amino-1,2,4-triazine-6-carboxylate itself was not found in the search results, studies on closely related derivatives offer significant insights.
For the parent molecule, 3-amino-1,2,4-triazine, the crystal structure reveals that the molecules form hydrogen-bonded chains. researchgate.net The 1,2,4-triazine ring in this structure is distorted when compared to gas-phase calculations. researchgate.net In another example, the crystal structure of 3-amino-1,2,4-triazin-5(2H)-one also shows a slightly distorted 1,2,4-triazine ring. researchgate.net
The synthesis and X-ray analysis of a silver(I) complex with 3-amino-5,6-dimethyl-1,2,4-triazine, [Ag(3ADMT)(NO₃)]n, demonstrated that the 3-amino-1,2,4-triazine ligand acts as a bridge between silver atoms. mdpi.com The coordination geometry around the silver(I) center is a distorted tetrahedron. mdpi.com
In a series of novel s-triazine derivatives, the crystal structure of one compound, which crystallized in the triclinic system, was confirmed by single-crystal X-ray diffraction. mdpi.com This analysis provided precise measurements of unit cell parameters, such as a = 10.3368(6) Å, b = 11.9804(8) Å, and c = 12.7250(5) Å. mdpi.com Similarly, the structure of a pyrazolo[5,1-c] researchgate.netresearchgate.netnih.govtriazine ethyl carboxylate derivative was studied, revealing a planar conjugated heteronucleus with a tendency to form intra- and intermolecular hydrogen bonds. ejournal.by
The table below summarizes crystallographic data for a related triazine derivative, illustrating the type of information obtained from X-ray diffraction studies.
| Crystallographic Data for an s-Triazine Hydrazone Derivative (6c) | |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 10.3368(6) |
| b (Å) | 11.9804(8) |
| c (Å) | 12.7250(5) |
| α (°) | 100.904(4) |
| β (°) | 107.959(4) |
| γ (°) | 109.638(6) |
| Volume (ų) | 1334.36 |
Conformational Landscape and Molecular Geometry in Diverse Environments
The conformational flexibility and molecular geometry of this compound are influenced by its environment, such as in the gas phase, in solution, or in a crystal lattice. Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for exploring these aspects.
Studies on related 1,2,4-triazine derivatives have utilized computational approaches to understand their three-dimensional structure and properties. nih.gov For instance, the geometry of 4-amino-6-methyl-3-phenyl-1,2,4-triazin-5(4H)-one was investigated using the B3LYP method, and the calculated molecular geometry was compared with experimental data. researchgate.net Such studies can also reveal intramolecular interactions through Natural Bond Orbital (NBO) analysis. researchgate.net
In the solid state, the conformation is fixed within the crystal lattice. As seen in the crystal structure of 3-amino-1,2,4-triazine, the molecule adopts a specific conformation that allows for the formation of stable hydrogen-bonded chains. researchgate.net The distortion of the triazine ring observed in the crystal is a deviation from the calculated gas-phase geometry, highlighting the influence of intermolecular forces in the solid state. researchgate.net
For 2-amino-4,6-bis(2-pyridyl)-1,3,5-triazine, DFT calculations showed that bond lengths and angles can vary between the gas phase and a solvated environment. academie-sciences.fr For example, the C1–N6 bond was found to be longer in the gas phase compared to the structure in water solvation. academie-sciences.fr This demonstrates how the surrounding medium can affect the molecule's geometry.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like Ethyl 3-amino-1,2,4-triazine-6-carboxylate to predict a variety of properties.
The electronic structure, including the distribution of electrons within the molecule, is also a key output of DFT calculations. Properties like the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap are determined. These frontier orbitals are fundamental in predicting the chemical reactivity of the molecule. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
Table 1: Predicted Molecular Properties of a Triazine Core (Illustrative) (Note: This table is illustrative of typical DFT outputs for a triazine core, as specific data for this compound is not available in the cited literature.)
| Property | Predicted Value |
|---|---|
| HOMO-LUMO Gap | ~4-5 eV |
| Dipole Moment | ~2-3 Debye |
Theoretical vibrational spectra (infrared and Raman) can be calculated using DFT. By performing frequency calculations on the optimized geometry, the vibrational modes of the molecule can be predicted. These theoretical spectra are invaluable for interpreting experimental spectroscopic data, allowing for the assignment of specific vibrational bands to the corresponding functional groups and molecular motions. researchgate.net
The surrounding environment, particularly the solvent, can significantly influence the properties of a molecule. DFT calculations can incorporate solvent effects using models like the Polarizable Continuum Model (PCM). researchgate.netjocpr.comzsmu.edu.ua Studies on the related 3-amino-1,2,4-triazine have shown that solvent polarity can affect vibrational frequencies, particularly for N-H and C-H stretching modes. researchgate.net As the dielectric constant of the solvent increases, shifts in the calculated spectra are observed, reflecting the interaction between the solute and the solvent. researchgate.net
This compound can exist in different tautomeric forms, primarily through proton migration involving the amino group and the triazine ring nitrogens. DFT is a powerful tool for calculating the relative energies of these tautomers, thereby predicting their relative stabilities. researchgate.netjocpr.comzsmu.edu.ua For the parent 3-amino-1,2,4-triazine, calculations have shown that the amino tautomer is the most stable form in both the gas phase and in various solvents. researchgate.net The relative energies and dipole moments of different tautomers can be compared to understand the equilibrium distribution. The stability of tautomers can also be influenced by the solvent, with polar solvents often stabilizing more polar tautomers. jocpr.comzsmu.edu.ua
| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |
|---|---|---|
| Amino form | 0.00 | 0.00 |
| Imino form 1 | > 5 | > 5 |
Molecular Dynamics Simulations for Conformational Sampling
While DFT is excellent for studying static properties, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of a molecule over time. For a flexible molecule like this compound, which has a rotatable ethyl carboxylate group, MD simulations can provide insights into the preferred conformations and the energy barriers between them. By simulating the motion of atoms over a period, MD can reveal how the molecule interacts with its environment, such as a solvent or a biological receptor. Such studies on related triazine derivatives have been used to understand the stability of ligand-protein complexes. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govrsc.orgresearchgate.net Although specific QSAR studies on this compound are not documented in the provided results, the general methodology would involve:
Generating a dataset of related 1,2,4-triazine (B1199460) derivatives with known biological activities.
Calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) for each molecule.
Using statistical methods to build a model that correlates the descriptors with the activity.
Such models, often developed using techniques like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), can predict the activity of new, unsynthesized compounds and guide the design of more potent analogues. nih.gov
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a target protein. nih.govresearchgate.netresearchgate.netnih.gov This technique is crucial in drug discovery for understanding the mechanism of action and for virtual screening of compound libraries. For this compound, docking studies would involve:
Obtaining the 3D structure of a relevant protein target.
Placing the ligand into the active site of the protein in various conformations.
Using a scoring function to estimate the binding affinity for each pose.
Studies on other 3-amino-1,2,4-triazine derivatives have shown their potential as inhibitors of enzymes like pyruvate (B1213749) dehydrogenase kinases (PDK1), where molecular modeling revealed their placement within the ATP-binding site. nih.gov Such studies identify key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
Structure Activity Relationship Sar Studies of 1,2,4 Triazine Derivatives in Vitro and in Silico
Rational Design Principles for Bioactive 1,2,4-Triazine (B1199460) Analogs
The development of bioactive 1,2,4-triazine analogs is often guided by established medicinal chemistry principles, including molecular hybridization, structure-based drug design, and pharmacophore modeling.
Molecular Hybridization: A prominent strategy involves the molecular hybridization approach, which combines two or more active pharmacophoric units into a single molecule. nih.govnih.gov This technique aims to create novel hybrid molecules with potentially enhanced activity, improved selectivity, or reduced toxicity. For instance, novel inhibitors have been developed by fusing 1,2,4-amino triazines with other heterocyclic scaffolds like indoles and 7-azaindoles. nih.gov This approach has been particularly successful in the development of Pyruvate (B1213749) Dehydrogenase Kinase (PDK) inhibitors. nih.govnih.gov
Structure-Based and Ligand-Based Design: In silico methods, such as molecular docking, are crucial for predicting the binding modes of 1,2,4-triazine derivatives within the active sites of target proteins. nih.govgoogle.com For adenosine (B11128) A₂A receptor antagonists, an "experimentally enhanced" homology model of the receptor was used to guide the design and optimization of potent ligands. google.com This structure-based approach allows for the rational modification of substituents to improve binding affinity and selectivity. When a crystal structure is unavailable, ligand-based homology modeling can be employed to predict binding interactions. nih.gov
Pharmacophore Mimicry: The 1,2,4-triazine nucleus can act as a bioisostere, mimicking the structure of endogenous molecules. For example, certain fused 1,2,4-triazine scaffolds, like pyrrolo[2,1-f] mdpi.comnih.govnih.govtriazine, can mimic the adenine (B156593) ring of ATP, enabling them to function as competitive inhibitors for a variety of protein kinases. google.com
Positional and Substituent Effects on Biological Activity
The biological activity of 1,2,4-triazine derivatives is highly dependent on the nature and position of substituents on the triazine core.
The 3-amino group is a critical pharmacophoric feature for the biological activity of many 1,2,4-triazine derivatives. In the context of PDK inhibitors, the 3-amino-1,2,4-triazine scaffold is fundamental for activity. mdpi.comnih.gov Molecular modeling studies of these inhibitors reveal that the 3-amino group is often essential for forming key hydrogen bond interactions within the ATP-binding pocket of the kinase, anchoring the molecule in the active site. nih.gov The development of libraries of 3-amino-1,2,4-triazine derivatives has led to the identification of potent and selective inhibitors for PDK1 and PDK4, highlighting the importance of this moiety for anticancer activity. mdpi.comnih.gov
The ethyl ester group at position 6 of the 1,2,4-triazine ring, as seen in "Ethyl 3-amino-1,2,4-triazine-6-carboxylate," primarily serves as a versatile synthetic handle for further molecular elaboration. While the ester itself may not be the primary driver of biological activity, it provides a convenient starting point for creating a library of derivatives, most notably carboxamides.
The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide variety of amines to produce a diverse set of amide derivatives. acs.org This strategy allows for the systematic exploration of the chemical space around the C6 position to optimize biological activity. For example, research into G-protein-coupled receptor 84 (GPR84) antagonists involved exploiting a carboxylic acid at the 6-position to synthesize a series of amides, which were then evaluated for their structure-activity relationships. acs.org This conversion of an ester or acid to an amide is a common and critical step in the development of potent kinase inhibitors based on the 1,2,4-triazine scaffold. google.com
| Initial Group at C6 | Modification | Resulting Functional Group | Impact on Activity | Reference |
|---|---|---|---|---|
| Ester (-COOEt) | Hydrolysis | Carboxylic Acid (-COOH) | Intermediate for further synthesis | acs.org |
| Carboxylic Acid (-COOH) | Amide Coupling | Carboxamide (-CONH-R) | Allows for diversification to optimize potency and properties | acs.org |
| Aryl Group | Substitution with Halides | Halogenated Aryl Group | Decreased activity in an atomic-size-dependent manner | nih.gov |
| Aryl Group | Replacement with Pyridine | Pyridyl Group | Significant loss of activity | nih.gov |
Fusing heterocyclic rings to the 1,2,4-triazine core is a powerful strategy for generating novel chemical entities with distinct biological profiles. These fused systems are often designed as bioisosteres of endogenous purines.
Compounds where the 1,2,4-triazine nucleus is condensed with five-membered heterocycles, such as a pyrrole (B145914) or pyrazole (B372694) ring, have received considerable attention. The resulting pyrrolo[2,1-f] mdpi.comnih.govnih.govtriazine and pyrazolo[4,3-e] mdpi.comnih.govnih.govtriazine scaffolds are particularly prominent among antitumor agents. These fused systems can mimic the adenine ring of ATP, positioning them as potent kinase inhibitors. The pyrazolo[4,3-e] mdpi.comnih.govnih.govtriazine ring system, for instance, has been explored for its cytotoxic potency against colon adenocarcinoma cell lines. Another study reported that a tetracyclic triazine analogue exhibited promising antibiotic activity. mdpi.com
| Fused Ring System | Biological Target/Activity | Rationale | Reference |
|---|---|---|---|
| Pyrrolo[2,1-f] mdpi.comnih.govnih.govtriazine | Kinase Inhibition (e.g., Met kinase) | Mimics the adenine ring of ATP | - |
| Pyrazolo[4,3-e] mdpi.comnih.govnih.govtriazine | Antitumor Activity | Bioisostere of purine (B94841) core | - |
| Imidazo[2,1-c] mdpi.comnih.govnih.govtriazine | General Pharmacological Activity | Novel heterocyclic scaffold | mdpi.com |
| mdpi.comnih.govnih.govtriazino-[4,5-a]benzimidazole | Preferential Cytotoxicity Against Carcinoma | Novel fused heterocyclic system | mdpi.com |
Mechanistic Investigations of Biological Action (In Vitro Biochemical Pathways)
Understanding the biochemical pathways through which 1,2,4-triazine derivatives exert their effects is crucial for their development as therapeutic agents. In vitro studies have elucidated specific mechanisms, particularly in the context of cancer metabolism.
A significant number of 3-amino-1,2,4-triazine derivatives have been identified as potent inhibitors of Pyruvate Dehydrogenase Kinases (PDKs), particularly the PDK1 and PDK4 isoforms. mdpi.comnih.gov PDKs are key enzymes in cellular metabolism that regulate the activity of the Pyruvate Dehydrogenase Complex (PDC) through phosphorylation. In many cancers, PDKs are overexpressed, leading to the inhibition of PDC and a metabolic shift towards aerobic glycolysis (the Warburg effect).
Inhibitors based on the 3-amino-1,2,4-triazine scaffold act as ATP-competitive inhibitors. acs.org Molecular modeling has shown that these compounds fit within the ATP-binding site of PDK1. mdpi.comnih.gov By blocking the kinase activity of PDK, these derivatives prevent the phosphorylation and subsequent inactivation of the PDC. mdpi.com This inhibition of the PDK/PDH axis leads to a reversal of the Warburg effect, shifting pyruvate metabolism away from lactate (B86563) production and towards oxidative phosphorylation in the mitochondria. acs.org This metabolic reprogramming can impair cellular redox balance and ultimately trigger apoptotic cell death in cancer cells. nih.gov In vitro biochemical assays have confirmed that these compounds can dramatically decrease the catalytic activity of PDK1 at sub-micromolar and even nanomolar concentrations. mdpi.com
Cyclin-Dependent Kinase (CDK) Inhibition Mechanisms
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, making them attractive targets for anticancer drug development. nih.gov While direct studies on this compound as a CDK inhibitor are not extensively documented, research on related 1,2,4-triazine and fused pyrazolotriazine systems provides significant insights into their inhibitory mechanisms.
A series of pyrazolyl-s-triazine derivatives incorporating an indole (B1671886) motif have been investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and CDK-2. frontiersin.org In this series, compound 3j was identified as a potent candidate against the A549 lung cancer cell line with an IC₅₀ of 2.32 ± 0.21 μM. frontiersin.org Furthermore, compound 3i demonstrated significant inhibition of both EGFR (93.6% at 10 μM) and CDK-2 (91.4% at 10 μM), highlighting the potential of the triazine scaffold in dual-target inhibition. frontiersin.org The anticancer activity of these compounds was attributed to the induction of apoptosis. frontiersin.org
The general structure-activity relationship for di-substituted s-triazine derivatives suggests they are effective inhibitors of topoisomerase, Bruton's tyrosine kinase, focal adhesion kinase, and cyclin-dependent kinases. nih.gov Fused 1,2,4-triazine derivatives, such as pyrrolo[2,1-c] nih.govnih.govresearchgate.nettriazines and pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazines, are also recognized for their antitumor activities, often acting as kinase inhibitors. nih.gov
Table 1: CDK Inhibitory Activity of Selected Pyrazolyl-s-triazine Derivatives
| Compound | Target Cell Line | IC₅₀ (μM) | EGFR Inhibition (%) @ 10 μM | CDK-2 Inhibition (%) @ 10 μM |
|---|---|---|---|---|
| 3h | MCF-7 | 2.66 ± 0.26 | - | - |
| 3i | MCF-7 | 3.78 ± 0.55 | 93.6 | 91.4 |
| 3j | A549 | 2.32 ± 0.21 | - | - |
Data sourced from a study on pyrazolyl-s-triazine derivatives with an indole motif. frontiersin.org
D-Amino Acid Oxidase (DAAO) Inhibition Pathways
D-amino acid oxidase (DAAO) is a flavoenzyme that catabolizes D-amino acids, including D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain. Inhibition of DAAO can increase D-serine levels, offering a therapeutic strategy for conditions like schizophrenia. The 1,2,4-triazine scaffold has been a fruitful starting point for the development of potent DAAO inhibitors.
Studies on 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives have revealed key SAR insights. acs.orgnih.gov Substitution at the 2-position of the triazine ring has been shown to significantly influence inhibitory potency. For instance, the phenethyl derivative 11e and the naphthalen-1-ylmethyl derivative 11h exhibited potent inhibitory activity with IC₅₀ values of 70 nM and 50 nM, respectively. acs.org The 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione pharmacophore is also noted for its metabolic resistance to O-glucuronidation. acs.orgnih.gov
Another class of DAAO inhibitors is based on the 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold. nih.govnih.gov These derivatives act as effective carboxylate isosteres, and modifications at the 3-position allow for interaction with a secondary binding site of the enzyme. nih.gov Many compounds in this series are potent DAAO inhibitors with IC₅₀ values in the nanomolar range. nih.gov
The inhibitory mechanism involves the interaction of the triazine core with the active site of DAAO. The nitrogen atom at the 4-position of the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold is believed to be important for binding, which explains its higher potency compared to kojic acid-based inhibitors that lack this nitrogen. nih.gov
Table 2: In Vitro DAAO Inhibitory Activity of Selected 1,2,4-Triazine Derivatives
| Compound | Scaffold | Substitution | IC₅₀ (nM) |
|---|---|---|---|
| 11e | 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione | 2-phenethyl | 70 |
| 11h | 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione | 2-(naphthalen-1-ylmethyl) | 50 |
| 6b | 5-hydroxy-1,2,4-triazin-6(1H)-one | 3-phenethyl | Potent (nanomolar range) |
| 6m | 5-hydroxy-1,2,4-triazin-6(1H)-one | 3-((6-fluoronaphthalen-2-yl)methylthio) | Potent (nanomolar range) |
Data is based on studies of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione and 5-hydroxy-1,2,4-triazin-6(1H)-one derivatives. nih.govacs.org
Antiglycation Activity Evaluation
Advanced glycation end products (AGEs) are formed through the non-enzymatic reaction of sugars with proteins and are implicated in the pathogenesis of diabetic complications and aging. Compounds with antiglycation activity can inhibit the formation of AGEs. researchgate.net
Research on azolo[5,1-c] nih.govnih.govresearchgate.nettriazine derivatives has demonstrated their potential as antiglycation agents. researchgate.neturfu.ru A series of 3-ethoxycarbonyl-4-hydroxy-1,4-dihydroazolo[5,1-c] nih.govnih.govresearchgate.nettriazine derivatives showed significantly higher efficacy than the reference drug aminoguanidine (B1677879). urfu.ru Compound 9g from this series was the most potent, with an IC₅₀ value of 999.0 µM, which is 2.1 times more active than aminoguanidine (IC₅₀ = 2134.5 µM). urfu.ru
The structure-activity relationship suggests that electron-withdrawing groups, such as nitrile, ethoxycarbonyl, or nitro groups, at the third position of the triazine ring enhance antiglycation activity. urfu.ru A predictive model for antiglycation activity based on the energies of frontier molecular orbitals (HOMO and LUMO) has been developed for 4-hydroxy-1,4-dihydroazolo[5,1-c]-1,2,4-triazines. scilit.com
Table 3: Antiglycation Activity of a Selected Azolo[5,1-c] nih.govnih.govresearchgate.nettriazine Derivative
| Compound | Scaffold | IC₅₀ (µM) |
|---|---|---|
| 9g | 3-ethoxycarbonyl-4-hydroxy-1,4-dihydroazolo[5,1-c] nih.govnih.govresearchgate.nettriazine | 999.0 |
| Aminoguanidine (Reference) | - | 2134.5 |
Data from a study on 3-ethoxycarbonyl-4-hydroxy-1,4-dihydroazolo[5,1-c] nih.govnih.govresearchgate.nettriazine derivatives. urfu.ru
Sodium Channel Modulatory Effects
Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells. Blockers of these channels are used in the management of neuropathic pain, epilepsy, and other neurological disorders. nih.gov While direct evidence for the sodium channel modulatory effects of this compound is limited, studies on related triazine isomers provide some context.
A study on 2,4-diamino-1,3,5-triazine derivatives, an isomeric form of the 1,2,4-triazine core, revealed their potential as neuronal voltage-gated sodium channel blockers. nih.govebi.ac.uk Specifically, 5-Aryl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamines (4a-4j ) were found to block sodium channels with IC₅₀ values ranging from 4.0 to 14.7 μM. nih.govebi.ac.uk This suggests that the triazine scaffold, in general, can be a template for the development of sodium channel modulators, although the specific isomer and substitution pattern are critical for activity. Further research is needed to explore the potential of 1,2,4-triazine derivatives in this area.
Broader In Vitro Antimicrobial and Antifungal Activity Mechanisms
The 1,2,4-triazine scaffold is a well-established pharmacophore in the development of antimicrobial and antifungal agents. ijpsr.infonih.gov These compounds exert their effects through various mechanisms, often targeting essential cellular processes in microorganisms.
The antifungal activity of many azole-containing compounds, including some triazole derivatives, is attributed to the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. nih.gov This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme leads to the disruption of membrane integrity and ultimately fungal cell death. nih.gov
In terms of antibacterial activity, some 1,2,4-triazole (B32235) derivatives have shown efficacy against a range of bacteria. nih.gov For example, 4-amino-5-aryl-4H-1,2,4-triazole derivatives have demonstrated activity against E. coli, B. subtilis, and P. aeruginosa. nih.gov The presence of specific substituents, such as a 4-trichloromethyl group on a phenyl ring at the 3-position of the triazole, was found to enhance antibacterial activity. nih.gov
Furthermore, some triazine derivatives exhibit broad-spectrum antimicrobial activity. For instance, a tetracyclic triazine analogue, 3-(3-(3-chlorphenyl)pyrolidin-1-yl)-1,2,4-triazin-6-amine, showed promising activity against drug-resistant Staphylococcus aureus, Mycobacterium tuberculosis, and Bacillus anthracis. ijpsr.info
Table 4: Antimicrobial Activity of Selected Triazine and Triazole Derivatives
| Compound Class | Organism(s) | Activity Metric |
|---|---|---|
| 4-amino-5-(4-trichloromethylphenyl)-4H-1,2,4-triazole-3-thiol | E. coli, B. subtilis, P. aeruginosa | MIC = 5 µg/mL |
| 3-(3-(3-chlorphenyl)pyrolidin-1-yl)-1,2,4-triazin-6-amine | S. aureus (drug-resistant), M. tuberculosis, B. anthracis | Promising activity |
| Pyrazolyl-s-triazines | Candida albicans | Antifungal activity |
Data compiled from various studies on triazine and triazole derivatives. frontiersin.orgijpsr.infonih.gov
Diversified Applications of 1,2,4 Triazine Scaffolds Excluding Human Therapeutics
Agrochemical Applications (e.g., Herbicides, Pesticides)
The 1,2,4-triazine (B1199460) ring system is a well-established pharmacophore in the agrochemical industry, particularly in the development of herbicides. While direct studies on the herbicidal or pesticidal activity of "Ethyl 3-amino-1,2,4-triazine-6-carboxylate" are not extensively documented in publicly available literature, the broader class of 3-amino-1,2,4-triazole herbicides, such as Amitrole, has been widely used for non-selective weed control on non-food croplands. atamanchemicals.comconnectchemicals.comnih.gov These compounds are known to control annual grasses, broadleaf weeds, and aquatic weeds. atamanchemicals.comnih.gov
The mode of action for many triazine-based herbicides involves the inhibition of photosynthesis. epa.gov Specifically, they can act as inhibitors of enzymes crucial for vital plant processes. For instance, 3-amino-1,2,4-triazole is a known inhibitor of imidazoleglycerol-phosphate dehydratase, an enzyme involved in histidine biosynthesis. atamanchemicals.com It also acts as a catalase inhibitor. nih.gov
Derivatives of 1,2,4-triazine-dione-carboxamides have been patented as herbicides, indicating that the presence of a carboxamide group at the 6-position of the triazine ring is compatible with herbicidal activity. google.com This suggests that "this compound" could serve as a potential precursor for the synthesis of novel herbicidal agents through modification of the ester and amino functionalities. The European Union maintains a database of pesticide active substances, which includes various triazine derivatives, highlighting the regulatory importance and continued use of this class of compounds in agriculture. europa.eu
Table 1: Examples of 1,2,4-Triazine Derivatives in Agrochemicals To view the data table, click on the following button View Agrochemical Data
| Compound Class | Example(s) | Application | Mode of Action |
|---|---|---|---|
| 3-Amino-1,2,4-triazoles | Amitrole | Non-selective herbicide | Inhibition of histidine biosynthesis, catalase inhibition |
| 1,2,4-Triazine-dione-carboxamides | Patented derivatives | Herbicides | Not specified in abstract |
Advanced Material Science Applications (e.g., Dyes, Pigments)
The electron-deficient nature of the 1,2,4-triazine ring makes it an attractive building block for the synthesis of advanced materials, including dyes and pigments. The amino group in "this compound" can be readily diazotized and coupled with various aromatic compounds to produce azo dyes. solubilityofthings.com Azo dyes containing a triazine moiety are known and utilized in the textile industry. google.com The reactivity of the amino group provides a versatile handle for the synthesis of a wide range of colored compounds.
Furthermore, triazine derivatives are being explored for their potential in high-tech applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. nih.govscilit.com The incorporation of a triazine core into a molecule can impart desirable photophysical properties. For instance, novel "Y"-shaped acceptor-π-donor-π-acceptor type fluorescent compounds have been synthesized from 1,3,5-triazine (B166579) derivatives, exhibiting high Stokes shifts and excellent thermal stability. nih.gov While specific studies on the use of "this compound" in this context are not prominent, its structure suggests it could be a valuable precursor for creating novel fluorescent materials through derivatization of its functional groups.
Table 2: Potential Material Science Applications of 1,2,4-Triazine Derivatives To view the data table, click on the following button View Material Science Data
| Application Area | Relevant Functional Groups | Potential Compound Class | Key Properties |
|---|---|---|---|
| Azo Dyes | Amino group | Diazonium salt derivatives | Color, lightfastness |
| Fluorescent Materials | Triazine core, donor-acceptor systems | Substituted triazines | High Stokes shift, thermal stability, solvatofluorism |
| Organic Electronics | Triazine core | Functionalized triazines | Electron-deficient character, charge transport properties |
Utilization as Research Chemicals and Synthetic Intermediates in Organic Synthesis
"this compound" and its analogs are valuable research chemicals and versatile intermediates in organic synthesis. The presence of multiple reaction sites—the amino group, the ester, and the triazine ring itself—allows for a wide range of chemical transformations.
The amino group can be a nucleophile or can be diazotized to create a reactive diazonium salt, which can then undergo various coupling reactions. nih.gov This reactivity is fundamental to the synthesis of more complex heterocyclic systems. For example, derivatives of ethyl 1,2,4-triazine-3-carboxylate have been used as building blocks for the synthesis of multidentate ligands for potential applications in nuclear reprocessing. nih.gov This highlights the utility of the ethyl carboxylate triazine scaffold in constructing intricate molecular architectures.
The synthesis of various substituted 3-amino-1,2,4-triazoles has been extensively studied, often involving the cyclization of substituted hydrazinecarboximidamide derivatives. nih.gov These methods provide access to a diverse library of triazole compounds with potential biological activities. The carboxylate group of "this compound" can be hydrolyzed to the corresponding carboxylic acid or converted to amides, further expanding its synthetic utility.
Table 3: Synthetic Utility of this compound To view the data table, click on the following button View Synthetic Utility Data
| Functional Group | Potential Reactions | Resulting Structures |
|---|---|---|
| 3-Amino group | Diazotization and coupling | Azo compounds, bi-aryl systems |
| Nucleophilic substitution | N-substituted derivatives | |
| 6-Ethyl carboxylate group | Hydrolysis | Carboxylic acid |
| Amidation | Carboxamides | |
| 1,2,4-Triazine ring | Cycloaddition reactions | Fused heterocyclic systems |
Development of Biochemical Probes and Diagnostic Tools
The 1,2,4-triazine scaffold has emerged as a promising platform for the development of biochemical probes and diagnostic tools, particularly in the field of in vivo imaging. While direct applications of "this compound" in this area are not widely reported, the general class of triazine derivatives has been successfully employed.
For instance, triazine-based structures have been utilized in the creation of theranostic fluorescent probes, which can both deliver a therapeutic agent and signal its release through a change in fluorescence. nih.gov The design of such probes often involves linking a fluorophore and a drug molecule to a central scaffold, a role for which a functionalized triazine could be well-suited. The amino and carboxylate groups on "this compound" provide convenient attachment points for such modifications.
Moreover, a small library of 3-amino-1,2,4-triazine derivatives has been designed and synthesized as selective inhibitors of Pyruvate (B1213749) Dehydrogenase Kinase 1 (PDK1), a target with implications in cancer metabolism. nih.gov This demonstrates the potential of this scaffold in developing targeted molecular probes for studying enzymatic activity and cellular pathways. The development of such probes is crucial for understanding disease mechanisms and for the early diagnosis of various pathological conditions.
Table 4: Potential of 1,2,4-Triazine Derivatives in Biochemical Probes To view the data table, click on the following button View Biochemical Probe Data
| Probe Type | Design Principle | Potential Role of Triazine Scaffold | Example Application |
|---|---|---|---|
| Theranostic Fluorescent Probes | Fluorophore-drug conjugate with a cleavable linker | Central scaffold for linking components | Real-time monitoring of drug release |
| Enzyme Inhibitor Probes | Targeted binding to an enzyme active site | Core structure for inhibitor design | Studying enzyme activity and cellular metabolism |
Future Perspectives and Unaddressed Research Avenues
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency
The advancement of synthetic organic chemistry offers a powerful toolkit for the creation of complex molecules with greater efficiency and sustainability. Future research into Ethyl 3-amino-1,2,4-triazine-6-carboxylate should prioritize the development of novel synthetic strategies that improve upon existing methods in terms of yield, purity, and environmental impact. While traditional methods have been effective, there is considerable room for innovation.
| Synthetic Methodology | Potential Advantages | Key Research Focus |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, enhanced reaction control. | Optimization of reaction conditions (temperature, time, power) for the synthesis of this compound and its derivatives. |
| Green Chemistry Approaches | Reduced environmental impact, increased safety, use of renewable resources. | Exploration of bio-based solvents, development of reusable catalysts, and atom-economical reaction pathways. |
| Multi-Component Reactions | Increased efficiency, reduced waste, rapid generation of molecular diversity. | Design of novel multi-component reactions for the one-pot synthesis of functionalized 3-amino-1,2,4-triazine-6-carboxylates. |
| Flow Chemistry | Improved safety for hazardous reactions, precise control over reaction parameters, potential for scalability. | Development of continuous flow processes for the synthesis and modification of the 1,2,4-triazine (B1199460) core. |
In-depth Mechanistic Studies of Biological Activities and Target Interactions
While preliminary studies have highlighted the potential biological activities of 1,2,4-triazine derivatives, a comprehensive understanding of their mechanisms of action is often lacking. Future research should focus on elucidating the precise molecular interactions that underpin the observed biological effects of this compound and its analogues. A significant body of research has demonstrated the broad biological potential of the 1,2,4-triazine scaffold, including anticancer, anti-HIV, and antimicrobial activities ijpsr.inforesearchgate.netnih.govresearchgate.netresearchgate.net.
A key area for investigation is the identification and validation of specific molecular targets. For instance, recent studies have identified 3-amino-1,2,4-triazine derivatives as potent and selective inhibitors of Pyruvate (B1213749) Dehydrogenase Kinase 1 (PDK1), a key enzyme in cancer metabolism nih.govnih.govunipd.it. In-depth mechanistic studies for derivatives of this compound could involve techniques such as X-ray crystallography of ligand-protein complexes, surface plasmon resonance to determine binding kinetics, and cell-based assays to probe downstream signaling pathways acs.org. A deeper understanding of these interactions will be crucial for the rational design of more potent and selective drug candidates.
Discovery of New Biological Targets and Unexplored Applications
The versatility of the 1,2,4-triazine scaffold suggests that its therapeutic potential may extend beyond the currently identified biological activities. A systematic and unbiased approach to screening this compound and its derivatives against a wide range of biological targets could lead to the discovery of novel applications. High-throughput screening campaigns against diverse enzyme families, receptor panels, and phenotypic assays could unveil previously unappreciated therapeutic opportunities.
Beyond the realm of medicine, the unique electronic and coordination properties of 1,2,4-triazine derivatives could be exploited in other scientific and technological domains. For example, their ability to act as ligands for metal ions opens up possibilities for their use in areas such as catalysis, materials science, and analytical chemistry fz-juelich.de. The development of novel 1,2,4-triazine-based sensors, polymers, or coordination complexes represents a largely unexplored frontier of research.
| Potential Application Area | Research Rationale | Illustrative Examples of Research Directions |
| Novel Therapeutic Targets | The structural diversity of 1,2,4-triazine derivatives suggests the potential for interaction with a wide range of biomolecules. | High-throughput screening against kinases, proteases, and GPCRs; phenotypic screening for novel anti-infective or immunomodulatory activities. |
| Agrochemicals | The 1,2,4-triazine core is present in some existing herbicides and could be explored for new fungicidal or insecticidal properties. | Synthesis and screening of derivatives for activity against common agricultural pests and pathogens. |
| Materials Science | The nitrogen-rich heterocycle can participate in hydrogen bonding and coordination with metals, suggesting potential for self-assembling materials. | Design of 1,2,4-triazine-based liquid crystals, organic light-emitting diodes (OLEDs), or porous materials for gas storage. |
| Coordination Chemistry | The 1,2,4-triazine moiety can act as a multidentate ligand for a variety of metal ions. | Synthesis and characterization of novel metal-organic frameworks (MOFs) and coordination polymers with unique catalytic or photophysical properties. |
Synergistic Integration of Computational and Experimental Research Paradigms
The integration of computational and experimental approaches has become an indispensable tool in modern drug discovery and materials science. Future research on this compound should leverage this synergy to accelerate the pace of discovery and optimization. Computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can provide valuable insights into the interactions of 1,2,4-triazine derivatives with their biological targets nih.govnih.govnih.gov.
These in silico methods can be used to:
Predict the binding modes of novel derivatives to their target proteins, guiding the design of more potent and selective compounds.
Identify key structural features responsible for the observed biological activity, informing the design of new synthetic targets.
Virtually screen large compound libraries to identify promising candidates for further experimental evaluation.
The predictions from computational models should then be validated through rigorous experimental studies, creating a feedback loop that refines both the computational models and the design of new molecules. This iterative cycle of computational design and experimental validation will be crucial for the efficient development of new 1,2,4-triazine-based compounds with optimized properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 3-amino-1,2,4-triazine-6-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via condensation reactions involving 3-amino-1,2,4-triazole and ethyl cyanoacetate derivatives. A typical procedure involves refluxing in ethanol or acetonitrile with a base (e.g., sodium ethoxide) to facilitate cyclization . Key steps include:
- Intermediate Formation : Reacting substituted benzaldehydes with ethyl cyanoacetate to form intermediates.
- Cyclization : Using 3-amino-1,2,4-triazole under reflux conditions (70–90°C) for 6–12 hours.
- Purification : Column chromatography (hexane/ethyl acetate gradients) or recrystallization yields pure product.
- Optimization : Adjusting solvent polarity, temperature, and catalyst (e.g., HATU) improves yields .
Q. How is this compound characterized structurally?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirms substituent positions (e.g., ethyl ester at C6, amino at C3) and aromatic proton environments.
- IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 211.1) and fragmentation patterns.
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks in derivatives .
Q. What are common derivatives of this compound, and what are their applications?
- Methodological Answer : Derivatives are synthesized via nucleophilic substitution or condensation:
- N-Substituted Derivatives : React with aryl halides or sulfonyl chlorides to enhance bioactivity (e.g., antiproliferative agents) .
- Oxazinotriazines : Formed via cycloaddition with ketones; studied for anti-inflammatory properties .
- Applications :
| Derivative Type | Key Modification | Application | Reference |
|---|---|---|---|
| Pyrimido-triazines | Fused pyrimidine ring | Anticancer leads | |
| Thioether analogs | Sulfur substitution | Enzyme inhibition |
Advanced Research Questions
Q. How can nucleophilic substitution reactions on this compound be optimized for regioselectivity?
- Methodological Answer :
- Reagent Selection : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states. Diisopropylethylamine (DIPEA) enhances nucleophilicity of amines .
- Temperature Control : Lower temperatures (0–25°C) favor substitution at C5 over C3 due to steric hindrance.
- Catalysis : Pd-mediated cross-coupling (e.g., Suzuki reactions) introduces aryl groups selectively .
- Monitoring : TLC/HPLC tracks reaction progress; quenching with ice-water prevents over-substitution.
Q. What mechanistic insights explain the bioactivity of this compound derivatives in cancer studies?
- Methodological Answer :
- Enzyme Inhibition : Derivatives bind kinase active sites (e.g., EGFR, CDK2) via hydrogen bonds to backbone amides (e.g., Met793) and hydrophobic interactions with aliphatic residues (e.g., Leu694) .
- Apoptosis Induction : Caspase-3/7 activation (measured via fluorogenic assays) and mitochondrial membrane depolarization (JC-1 staining) confirm programmed cell death .
- Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., -Cl, -CF₃) at C5 enhance potency by 2–3 fold compared to electron-donating groups .
Q. How should researchers resolve contradictions in reported bioactivity data for triazine derivatives?
- Methodological Answer :
- Control Experiments : Replicate assays under standardized conditions (e.g., same cell lines, serum concentrations).
- Meta-Analysis : Compare IC₅₀ values across studies (see table below):
| Study | Derivative | IC₅₀ (μM) | Cell Line | Notes |
|---|---|---|---|---|
| A | 5-Cl | 1.2 | MCF-7 | Low serum |
| B | 5-CH₃ | 8.5 | MCF-7 | High serum |
- Molecular Modeling : Use docking (AutoDock Vina) to identify binding pose variations caused by solvent or protonation states .
Q. What computational methods are used to predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Glide or GOLD software predicts binding modes to proteins (PDB: 4HXJ). Key parameters:
- Grid Box : Centered on ATP-binding site (20 ų).
- Scoring : MM-GBSA refines energy calculations .
- MD Simulations : GROMACS runs (100 ns) assess complex stability; RMSD < 2 Å indicates stable binding .
- QSAR Models : CoMFA/CoMSIA correlates substituent descriptors (logP, molar refractivity) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
